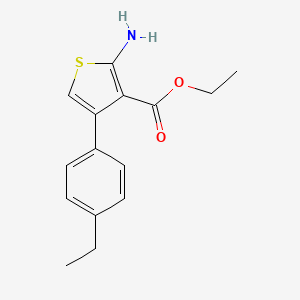

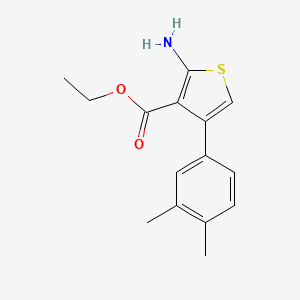

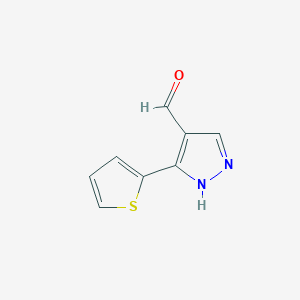

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

Descripción general

Descripción

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 26033-27-2. It has a molecular weight of 179.22 . The compound appears as a light-yellow to yellow powder or crystals .

Physical And Chemical Properties Analysis

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde has a boiling point of 429.8°C at 760 mmHg and a melting point of 63-66°C . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives also show antimicrobial properties . This makes “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde” a potential candidate for the development of new antimicrobial agents.

Anticancer Drugs

Thiophene derivatives exhibit anticancer properties . For example, some newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde” could potentially be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde” could potentially be used in the production of OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde” could be used as a corrosion inhibitor in various industrial applications.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that “3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde” could potentially be used in the production of OFETs.

Safety and Hazards

The safety information available indicates that 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Similar compounds, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carbothioamides, have been evaluated for their antidepressant activity .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their observed effects .

Biochemical Pathways

Related compounds have been shown to degrade through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

It is known that the environment can significantly impact the effectiveness of similar compounds .

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQIKYLVCQKLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353208 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde | |

CAS RN |

26033-27-2 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

A1: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through the Vilsmeier-Haack reaction. [] This involves reacting appropriately substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent under controlled conditions. [] This method allows for the regioselective formation of the desired aldehyde. [] Another method involves the condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []

Q2: What biological activities have been reported for 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives?

A2: Derivatives of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, specifically those containing a pyrrolone moiety, have shown promising anti-proliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines in vitro. [] Other studies have explored the antimicrobial activity of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde analogs. [] These compounds demonstrated varying degrees of susceptibility against different bacterial and fungal species. []

Q3: How has 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde been used in the synthesis of other compounds?

A3: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde serves as a valuable building block for generating diverse heterocyclic compounds. For example, it acts as a starting material in the synthesis of pyrrolone derivatives bearing a 1,3-diphenylpyrazole moiety. [] This is achieved by reacting the acid hydrazide derived from a pyrazolyl-2(3H)-furanone with 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, alongside other carbonyl reagents. [] This highlights the compound's versatility in constructing more complex molecules with potential biological applications.

Q4: What characterization techniques have been employed to confirm the structure of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives?

A4: Various spectroscopic and analytical techniques are used to characterize 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. [] In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of the synthesized compounds. [] Elemental analysis is also used to confirm the elemental composition of the synthesized compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)